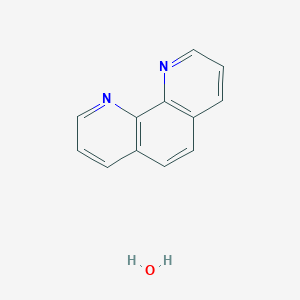

1,10-Phenanthroline hydrate

Descripción

Significance of 1,10-Phenanthroline (B135089) as a Model System in Chemical Research

1,10-Phenanthroline (phen) serves as a quintessential model system in chemical research due to a confluence of desirable characteristics. nih.gov Its rigid, planar, and aromatic structure, combined with its basicity and potent chelating ability, makes it a versatile starting material for a wide array of chemical investigations. nih.govresearchgate.net The presence of two nitrogen atoms in a specific geometric arrangement allows it to act as a bidentate ligand, forming stable complexes with a vast number of metal ions. wikipedia.orgchemicalbook.comresearchgate.net This chelating behavior is central to its utility and has been extensively studied to understand the fundamental principles of coordination chemistry. nih.govchemicalbook.com

The planarity of the phenanthroline molecule also facilitates its intercalation into the DNA double helix, a property that has been instrumental in the study of DNA-protein interactions and the development of chemical nucleases. nih.govbpsbioscience.com Furthermore, the predictable reactivity of its aromatic rings allows for systematic functionalization, enabling chemists to design and synthesize a diverse range of derivatives with tailored properties for specific applications. nih.gov This adaptability has solidified its position as a foundational building block in the construction of complex molecular architectures. researchgate.netnih.gov

Overview of 1,10-Phenanthroline Monohydrate's Role in Modern Chemistry

1,10-Phenanthroline monohydrate plays a multifaceted role in contemporary chemical research, with applications spanning numerous fields. chemimpex.comchemicalbook.com Its ability to form intensely colored complexes with specific metal ions, most notably iron(II), has made it a crucial reagent in analytical chemistry for the spectrophotometric determination of trace metals. chemimpex.comchemicalbook.comacs.org This property is also harnessed in its use as a redox indicator, where the color change of its iron complex signals the endpoint of a titration. acs.orgsigmaaldrich.com

In the realm of materials science, 1,10-phenanthroline monohydrate is a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). chemimpex.comchemicalbook.com These materials exhibit promising applications in areas such as gas storage, catalysis, and the development of luminescent and photosensitive materials. chemicalbook.com Its derivatives are also being explored for their potential in organic light-emitting devices (OLEDs) and organic semiconductors. nih.gov

Furthermore, in biochemistry and medicinal chemistry, the interaction of 1,10-phenanthroline and its metal complexes with biological macromolecules is an active area of research. chemimpex.combpsbioscience.com Its copper complexes, for instance, exhibit nuclease activity, providing a valuable tool for footprinting studies of DNA-protein interactions. bpsbioscience.comsigmaaldrich.comchemicalbook.com The core structure of phenanthroline is also being investigated as a scaffold for the development of new therapeutic agents with anticancer and antibacterial properties. chemicalbook.com

Historical Context of Phenanthroline Chemistry and Derivatives

The journey of 1,10-phenanthroline in chemistry began in 1898 with its synthesis by F. Blau, who also noted its remarkable ability to form a deeply colored complex with iron. gfschemicals.com This initial discovery, however, remained largely a laboratory curiosity for several decades. It was not until 1931 that the analytical potential of the iron-phenanthroline complex was fully realized and applied as a redox indicator. gfschemicals.com

The traditional synthesis of 1,10-phenanthroline involves the Skraup reaction, a double cyclization of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. wikipedia.orgchim.it Over the years, numerous modifications and new synthetic routes have been developed to create a wide variety of substituted phenanthroline derivatives. nih.govchim.it This has allowed for the fine-tuning of the ligand's electronic and steric properties, leading to the development of complexes with enhanced stability, specific reactivity, and tailored photophysical characteristics. researchgate.net The ability to systematically modify the phenanthroline backbone has been a driving force in the expansion of its applications, cementing its status as a versatile and enduringly relevant molecule in the field of chemistry. nih.gov

| Property | Value |

| Chemical Formula | C₁₂H₈N₂·H₂O sigmaaldrich.comsigmaaldrich.com |

| Molar Mass | 198.22 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder chemicalbook.comchemsupply.com.au |

| Melting Point | 93-104 °C sigmaaldrich.comchemicalbook.commerckmillipore.com |

| Solubility in Water | Soluble in about 300 parts water chemsupply.com.au |

| CAS Number | 5144-89-8 wikipedia.orgsigmaaldrich.commerckmillipore.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQJCISYYXZCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2.H2O, C12H10N2O | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075302 | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5144-89-8 | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX215X00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

212 to 219 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Coordination Chemistry of 1,10 Phenanthroline Monohydrate

Fundamental Principles of 1,10-Phenanthroline (B135089) as a Bidentate Ligand

1,10-Phenanthroline (phen) is a heterocyclic organic compound that serves as a classic and versatile bidentate ligand in coordination chemistry. Current time information in Cass County, US.researchgate.netwikipedia.orgwikipedia.orgchemicalbook.com Its rigid, planar structure, containing two nitrogen atoms in a fixed orientation, makes it an excellent chelating agent, capable of forming strong and stable complexes with a majority of metal ions. wikipedia.orgchemicalbook.com The monohydrate form is commonly used in synthesis and analysis. wikipedia.org

Thermodynamic and Kinetic Factors in Metal Ion Coordination

The formation of metal-phenanthroline complexes is governed by both thermodynamic and kinetic factors. Thermodynamically, the high stability of these complexes is attributed to the chelate effect, where the formation of the five-membered ring is entropically favored over the coordination of two separate monodentate ligands. The stability of these complexes is often quantified by their stability constants.

Kinetically, the rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the solution. For instance, the formation of the well-known ferroin (B110374) complex, [Fe(phen)₃]²⁺, is significantly retarded by increasing acid concentration. researchgate.net This is because in acidic solutions, the phenanthroline ligand can become protonated, which affects its ability to coordinate with the metal ion. The study of the kinetics of these reactions, often using techniques like stopped-flow spectrophotometry, provides valuable insights into the reaction mechanisms. researchgate.net

Complexation with Transition Metal Ions

1,10-Phenanthroline forms well-defined and often intensely colored complexes with a wide range of transition metal ions. wikipedia.org These complexes have been extensively studied for their interesting chemical and physical properties.

Formation of Stable Metal-Phenanthroline Complexes

The stability of transition metal complexes with 1,10-phenanthroline generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). epa.gov This trend reflects the decrease in ionic radii and the increase in crystal field stabilization energy across the series. The formation of these stable complexes is a key feature of the coordination chemistry of 1,10-phenanthroline.

Below is a table summarizing the stepwise stability constants for some divalent transition metal complexes with 1,10-phenanthroline.

| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |

|---|---|---|---|---|

| Mn²⁺ | 4.0 | 3.5 | 2.8 | 10.3 |

| Fe²⁺ | 5.9 | 5.2 | 10.2 | 21.3 |

| Co²⁺ | 7.0 | 6.5 | 5.9 | 19.4 |

| Ni²⁺ | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu²⁺ | 9.0 | 6.7 | 5.4 | 21.1 |

| Zn²⁺ | 6.4 | 5.8 | 5.2 | 17.4 |

Specific Metal Ion Interactions (e.g., Fe, Cu, Zn, Ag, Mn, Ni, Co, Pd, V, Zr, La, Pb)

The interaction of 1,10-phenanthroline with various transition metals leads to complexes with distinct properties and applications.

Iron (Fe): The tris(1,10-phenanthroline)iron(II) complex, known as ferroin, is famous for its intense red color and its use as a redox indicator. wikipedia.org The kinetics of ferroin formation have been extensively studied. researchgate.net

Copper (Cu): Copper(I) forms a luminescent complex, [Cu(phen)₂]⁺. wikipedia.org Copper(II) also forms stable complexes with 1,10-phenanthroline. chim.it

Zinc (Zn): Zinc(II) forms stable, though colorless, complexes with 1,10-phenanthroline.

Silver (Ag): Silver ions are known to form complexes with 1,10-phenanthroline.

Manganese (Mn): Manganese(II) forms complexes with 1,10-phenanthroline, though they are generally less stable than those of the later first-row transition metals. epa.gov

Nickel (Ni): Nickel(II) forms a pink tris-complex, [Ni(phen)₃]²⁺, which has been resolved into its Δ and Λ isomers. wikipedia.org

Cobalt (Co): Cobalt(II) forms stable complexes with 1,10-phenanthroline.

Palladium (Pd): Palladium(II) is known to form complexes with 1,10-phenanthroline.

Vanadium (V): Vanadium in various oxidation states forms complexes with 1,10-phenanthroline. For example, an oxovanadium(V) complex with 1,10-phenanthroline and acetylacetonate (B107027) has been synthesized and characterized. tandfonline.com Vanadium(III) also forms complexes with 1,10-phenanthroline. iaea.orgtandfonline.com However, some vanadium(IV) complexes with phenanthroline have been found to be unstable in cell culture medium. nih.gov

Zirconium (Zr): Zirconium(IV) reacts with 1,10-phenanthroline-5,6-dione (B1662461) to form N,N'-coordinated adducts. rsc.orgpsu.edu

Lanthanum (La): Lanthanum(III) forms complexes with 1,10-phenanthroline, often in conjunction with other ligands. For example, a 1D coordination polymer of lanthanum with sulfate (B86663) and 1,10-phenanthroline has been reported. tandfonline.comtandfonline.com Complexes of the type [LaCl₂(TpMe2)(phen)] have also been synthesized. acs.org The coordination of 1,10-phenanthroline has also been observed in lanthanum complexes with other ligands. researchgate.net

Lead (Pb): Lead(II) forms complexes with 1,10-phenanthroline and its derivatives. acs.org While these complexes can be formed, they are often colorless, which limits their use in spectrophotometric analysis for lead. stackexchange.com The coordination can be influenced by the presence of a lone pair of electrons on the lead(II) ion. researchgate.net

Coordination with Lanthanides and Actinides

The coordination chemistry of 1,10-phenanthroline extends to the f-block elements, the lanthanides and actinides. Phenanthroline-based ligands have garnered significant attention for their potential in the separation of actinides from lanthanides, a crucial step in nuclear waste reprocessing. researchgate.net

The selectivity of certain phenanthroline derivatives for actinides over lanthanides is attributed to the "hard and soft acid-base" (HSAB) principle. The softer nitrogen donors of the phenanthroline ring are thought to have a more favorable interaction with the "softer" actinide ions compared to the "harder" lanthanide ions. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the complexation behavior and selectivity. nih.gov

For instance, lanthanum(III) is known to form a one-dimensional coordination polymer with 1,10-phenanthroline and sulfate ions. tandfonline.comtandfonline.com Mixed-ligand complexes of lanthanides with dialkyldithiocarbamates and 1,10-phenanthroline have also been synthesized. rsc.org The extraction of lanthanide nitrates can be influenced by the structure of the complexes formed with 1,10-phenanthroline-2,9-diamides. nih.gov

Design and Synthesis of Advanced 1,10-Phenanthroline Ligands

The versatility of the 1,10-phenanthroline scaffold lies in the eight available positions for functionalization, allowing for the fine-tuning of its steric and electronic properties. nih.gov This adaptability has driven the development of a diverse range of substituted phenanthroline ligands for applications spanning from catalysis to supramolecular chemistry. nih.gov

Functionalization Strategies for Phenanthroline Core

The introduction of functional groups into the 1,10-phenanthroline core is a key strategy for modulating the properties of the resulting metal complexes. researchgate.net The reactivity of the carbon atoms in the phenanthroline ring varies, enabling selective functionalization. nih.gov

The properties of 1,10-phenanthroline-based ligands and their complexes are highly dependent on the nature and position of the substituents on the phenanthroline core. researchgate.net The introduction of methyl groups, for example, has been shown to stabilize the intercalation of phenanthroline derivatives into DNA, with the most effective positions for methylation being the 5 and 6 positions. rsc.org The specific reactivity of each pair of carbon atoms ( mq.edu.auresearchgate.net, nih.govresearchgate.net, mdpi.comdntb.gov.ua, and nih.govresearchgate.net) allows for the stepwise introduction of different functional groups, leading to polyfunctional and non-symmetrical systems with immense versatility. nih.gov One of the most common methods for functionalizing 1,10-phenanthroline is through transition metal-catalyzed cross-coupling reactions, which allow for a wide variety of substituents to be introduced. researchgate.net

A study on the intercalation of methylated phenanthroline derivatives with DNA revealed that the position of the methyl groups significantly influences the interaction. The most effective stabilization was observed with methylation at the 5 and 6 positions. rsc.org

| Substituent Position | Observed Effect | Reference |

| 5,6-dimethyl | Enhanced stabilization of DNA intercalation | rsc.org |

| 4,7-dimethyl | Different interaction pattern with DNA base pairs | rsc.org |

| 3,4,7,8-tetramethyl | Complex interaction with DNA backbone and base pairs | rsc.org |

The N-oxidation of 1,10-phenanthroline introduces unique features due to the planar aromatic structure. mdpi.com A straightforward and efficient method for the synthesis of mono-N-oxides of 1,10-phenanthroline derivatives involves the use of a green oxidant, peroxomonosulfate ion (Oxone), in an acidic aqueous solution. mdpi.comresearchgate.net This method prevents the formation of di-N-oxides, which can be hindered by steric effects and the formation of an intramolecular hydrogen bond in the protonated mono-N-oxide under acidic conditions. mdpi.comresearchgate.netunideb.hu The reaction conditions can be controlled to selectively yield the mono-N-oxide. mdpi.com The synthesis of 1,10-phenanthroline-1-N-oxide (phenO) can be achieved by reacting 1,10-phenanthroline with potassium peroxomonosulfate (PMS) in an acidic aqueous solution at 60 °C. mdpi.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 1,10-Phenanthroline | Potassium peroxomonosulfate (PMS) | H₂O, H₂SO₄ (pH < 2), 60°C | 1,10-Phenanthroline-1-N-oxide (phenO) | 86.6% | mdpi.com |

The development of water-soluble 1,10-phenanthroline derivatives is crucial for their application in aqueous systems and for assessing their biological activity. mdpi.com These derivatives typically fall into three classes: carboxylic, sulfonic, and phosphonic acid derivatives. mdpi.com Novel methods have been developed to introduce carboxyl and, for the first time, phenol (B47542) and dithiocarboxyl groups under mild conditions. mdpi.com For instance, 9-methyl-1,10-phenanthroline-2-carboxylic acid can be synthesized by the oxidation of neocuproine (B1678164). mdpi.com Another approach involves the Perkin condensation to create vinyl or styryl analogs with phenol functions. mdpi.com These water-soluble ligands are important for applications in green chemistry and biochemistry. mdpi.com

A series of water-soluble styryl derivatives of 1,10-phenanthroline have been synthesized by introducing a vinyl unit (–CH=CH–) as a π-conjugated bridge. researchgate.net

Macrocyclic ligands containing two 1,10-phenanthroline units offer unique coordination environments. New macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamide derivatives have been synthesized and their complex stereodynamic behavior in solution has been studied. dntb.gov.uamagritek.com The reaction of acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine (B1678402) yields 24-membered macrocycles. mdpi.comnih.gov These macrocyclic ligands have shown promise in the selective extraction of f-elements. mdpi.comnih.gov The synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) from the oxidation of neocuproine is a key step in creating these and other complex derivatives. researchgate.netasianpubs.org

The synthesis of a 24-membered macrocyclic 1,10-phenanthroline-2,9-diamide involves the reaction of the corresponding acyl chloride with piperazine. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Piperazine | 24-membered macrocyclic bis-1,10-phenanthroline-2,9-diamide | mdpi.com |

Mixed-Ligand Complex Architectures

A study on an Fe(II) mixed-ligand complex showed a formation ratio of 1:2:1 for iron:imidazole (B134444):1,10-phenanthroline. jmchemsci.com

| Metal Ion | Ligand 1 | Ligand 2 | Application/Study | Reference |

| Copper(II) | 1,10-Phenanthroline | Tridentate Schiff bases | DNA binding and cleavage | nih.gov |

| Iron(II) | 1,10-Phenanthroline | Imidazole | Stability and antioxidant activity | jmchemsci.com |

| Nickel(II) | 1,10-Phenanthroline | Cyanide | Coordination chemistry | acs.org |

| Copper(II) | 1,10-Phenanthroline | Amino acids | Potentiometric and spectroscopic studies | tandfonline.com |

| Cobalt(II) | 1,10-Phenanthroline | Adenine and 1,3-diaminopropane | Antimicrobial activity | researchgate.net |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1,10-Phenanthroline (B135089) Derivatives

The functionalization of the 1,10-phenanthroline scaffold is crucial for tuning its chemical and physical properties for various applications. A range of synthetic strategies has been developed to introduce diverse substituents onto the phenanthroline core.

The traditional method for synthesizing the 1,10-phenanthroline core is the Skraup reaction. wikipedia.orgwikipedia.org This process involves two consecutive reactions of glycerol (B35011) with o-phenylenediamine (B120857), typically catalyzed by sulfuric acid with an oxidizing agent like arsenic acid or nitrobenzene. wikipedia.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to form acrolein, which then undergoes a condensation reaction with the amine, followed by cyclization. wikipedia.orgyoutube.com However, this classic method is often associated with harsh conditions, the use of toxic reagents, and low yields. publish.csiro.augoogle.com

In response to the need for more environmentally friendly processes, modern adaptations of the Skraup reaction have been developed. researchgate.netrsc.org One significant advancement is the use of microwave-assisted synthesis. researchgate.netrsc.org An efficient and "green" modified Skraup reaction has been demonstrated using glycerol in neat water under microwave irradiation. researchgate.netrsc.orgrsc.org This approach avoids toxic reagents and can produce various quinolines and phenanthrolines. researchgate.netrsc.orgrsc.org For instance, the reaction of nitroaniline derivatives with glycerol and sulfuric acid in water under microwave activation yields the corresponding phenanthrolines in moderate yields (15–52%). researchgate.netrsc.org The plausible mechanism involves the formation of acrolein from glycerol, followed by a double Skraup reaction where the nitro group is reduced to an amino group after the first cyclization, allowing the second ring to form. rsc.org

Table 1: Comparison of Classical and Modern Skraup Reactions for Phenanthroline Synthesis

| Feature | Classical Skraup Reaction | Microwave-Assisted Modified Skraup Reaction |

| Reagents | o-phenylenediamine, glycerol, sulfuric acid, arsenic acid/nitrobenzene | Aniline derivatives, glycerol, sulfuric acid |

| Solvent | Nitrobenzene or excess sulfuric acid | Water |

| Conditions | High temperature, often violent reaction | Microwave irradiation (e.g., 200°C) |

| Yields | Often low | Moderate (15-66% for various derivatives) |

| Environmental Impact | High (toxic reagents and waste) | Low ("Green" chemistry principles) |

Direct electrophilic bromination of 1,10-phenanthroline is challenging due to the electron-withdrawing nature of the imine nitrogens, which deactivates the aromatic system. publish.csiro.au Historically, introducing bromine atoms required multi-step Skraup syntheses using halogenated precursors. publish.csiro.au

A novel and more direct method utilizes sulfur dichloride (SCl₂) as a catalyst for the bromination of 1,10-phenanthroline monohydrate. publish.csiro.auresearchgate.net This approach provides a simple and efficient route to various brominated derivatives, such as 3,8-dibromo-, 3,6-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthroline. publish.csiro.auresearchgate.net The reaction is typically carried out by refluxing 1,10-phenanthroline monohydrate with bromine in the presence of SCl₂ and pyridine (B92270) in a solvent like 1-chlorobutane. publish.csiro.auresearchgate.net SCl₂ acts as a medium-strength Lewis acid catalyst, which is more effective than weaker catalysts like S₂Cl₂ for producing highly brominated products. publish.csiro.auresearchgate.net The presence of pyridine is also crucial to the reaction's success. researchgate.netresearchgate.net This methodology circumvents the complicated and tedious multi-step Skraup synthesis. publish.csiro.auresearchgate.net

Table 2: Bromination of 1,10-Phenanthroline Monohydrate with SCl₂/Pyridine

| Product | Reagents | Conditions | Yield |

| 3,8-dibromo-1,10-phenanthroline (B9566) | 1,10-phenanthroline monohydrate, Br₂, SCl₂, Pyridine | Reflux in 1-chlorobutane, 12h | Good |

| 3,5,8-tribromo-1,10-phenanthroline | 1,10-phenanthroline monohydrate, Br₂, SCl₂, Pyridine | Reflux in 1-chlorobutane, 12h | - |

| 3,5,6,8-tetrabromo-1,10-phenanthroline | 1,10-phenanthroline monohydrate, Br₂, SCl₂, Pyridine | Reflux in 1-chlorobutane, 12h | - |

Yields are described as "reasonably efficient" in the source literature, with specific percentages varying based on reaction conditions. publish.csiro.auresearchgate.net

The N-oxides of 1,10-phenanthroline are valuable derivatives with unique properties. A straightforward and effective method for their synthesis involves the oxidation of the parent phenanthroline. One green method uses peroxomonosulfate ion (Oxone®) as the oxidant in an acidic aqueous solution. nih.gov This process yields mono-N-oxides in good to excellent quality and yields. nih.gov The reaction is performed under slightly acidic conditions (pH ~2) at around 60°C, which prevents the formation of di-N-oxides. nih.gov The acidity of the medium leads to the protonation of the mono-N-oxide, forming an internal hydrogen bond that hinders the oxidation of the second nitrogen atom. rsc.org

Another highly efficient oxygen-transfer agent for this transformation is the HOF·CH₃CN complex, which is prepared from F₂, H₂O, and acetonitrile. acs.org This reagent reacts with various 1,10-phenanthroline derivatives to form the corresponding N,N'-dioxides in good yields and with short reaction times. acs.org Copper(II) complexes have also been used to catalyze the aerobic oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461). rsc.org

Cross-coupling reactions are powerful tools for the functionalization of halogenated 1,10-phenanthrolines, enabling the introduction of a wide variety of substituents. mdpi.com However, a significant challenge is that phenanthroline itself is an effective ligand and can chelate the transition metal catalyst, thereby inhibiting the reaction. mdpi.com

Despite this, several successful cross-coupling strategies have been reported:

Suzuki-Miyaura Coupling: This reaction has been used to couple 3,8-dibromo-1,10-phenanthroline with an alkynylborate complex, formed from a diethynylbenzene derivative. This specific application avoids the polymerization that occurs under direct Sonogashira coupling conditions, yielding the desired product efficiently. nasa.gov

Sonogashira Coupling: While direct coupling can be problematic, this method is effective for preparing intermediates. For example, 3,8-bisethynyl-1,10-phenanthroline can be prepared via Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline with a protected acetylene. nasa.gov

Heck-Mizoroki Reaction: Aryl-functionalized phenanthrolines, such as 2,3,8,9-tetraphenyl-1,10-phenanthroline, have been shown to be highly efficient ligands in palladium-catalyzed Heck reactions. rsc.org

Direct C-H/C-H Cross-Coupling: A concise synthetic protocol for creating aryl-functionalized phenanthrolines has been developed through the direct arylation of phenanthroline derivatives via an oxidative C-H/C-H cross-coupling, demonstrating a more atom-economical approach. rsc.org

These reactions are fundamental in creating complex phenanthroline-based ligands for catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov

A modern, transition-metal-free approach to functionalization is photoredox catalysis. mdpi.comdntb.gov.uabohrium.com The phosphonylation of bromo-substituted 1,10-phenanthrolines has been successfully achieved under visible light irradiation. mdpi.comresearchgate.net This reaction proceeds under mild conditions using an organic photocatalyst, such as Eosin Y, in a solvent like DMSO with blue light irradiation. mdpi.comdntb.gov.uaresearchgate.net

The reaction affords the target phosphonate-substituted 1,10-phenanthrolines in moderate yields (26–51%) over 22 to 40 hours. mdpi.comdntb.gov.uabohrium.com The rate and selectivity of the phosphonylation are highly dependent on the position of the bromine atom and the nature of other substituents on the phenanthroline core. mdpi.combohrium.com This method represents a significant advantage as it avoids the use of transition metals, which can be problematic due to the chelating nature of the phenanthroline substrate. mdpi.com

Table 3: Photoredox-Catalyzed Phosphonylation of Bromo-1,10-phenanthroline

| Parameter | Value/Condition |

| Substrate | Bromo-substituted 1,10-phenanthrolines |

| Reagents | Triethyl phosphite, DIPEA (diisopropylethylamine) |

| Photocatalyst | Eosin Y (15 mol%) |

| Light Source | Blue LEDs (e.g., 30 W, 450 nm) |

| Solvent | DMSO (sometimes with DCM co-solvent) |

| Temperature | 30°C |

| Atmosphere | Argon |

| Yields | 26-51% |

Data compiled from studies on the phosphonylation of various bromo-phenanthroline isomers. mdpi.comresearchgate.netresearchgate.net

Synthesis of Metal-Phenanthroline Complexes

1,10-Phenanthroline is a classic and versatile bidentate ligand known for forming stable complexes with a wide range of metal ions. wikipedia.orgchim.it The synthesis of these complexes typically involves the direct reaction of a 1,10-phenanthroline derivative with a metal salt in a suitable solvent. ijaar.org

The general procedure often involves dissolving the phenanthroline ligand and the metal salt, such as a metal chloride or nitrate, separately in a solvent like ethanol (B145695), water, or an acidic aqueous solution. ijaar.orgresearchgate.netnih.gov The solutions are then combined, often with stirring, and the complex precipitates out of the solution. ijaar.orgnih.gov The product can then be isolated by filtration.

For example:

Iron(III) Complexes: Tris(1,10-phenanthroline)iron(III) can be synthesized by reacting iron(III) chloride (FeCl₃) with three equivalents of 1,10-phenanthroline in an acidic solution (e.g., HCl or HClO₄). ijaar.org An iron complex of the form [phenH][FeCl₄]·2H₂O has been synthesized by combining equimolar amounts of 1,10-phenanthroline and FeCl₃ in 10 M aqueous HCl, which results in an orange precipitate. nih.gov

Copper(II) Complexes: A heterobimetallic Cu(II)-Sn(IV) complex was synthesized by reacting CuCl₂·2H₂O, Me₂SnCl₂, and a phenanthroline ligand in methanol (B129727) at room temperature. chim.it

Platinum(II) Complexes: Platinum(II) 1,10-phenanthroline dichloride can be formed by reacting the phenanthroline ligand with potassium tetrachloroplatinate in a hydrochloric acid solution under a nitrogen atmosphere. wku.edu

The stoichiometry of the resulting complex (e.g., metal-to-ligand ratio) depends on the metal ion, its preferred coordination geometry, and the reaction conditions. ijaar.org

Development of Novel Synthetic Routes for Specific Complexes

The synthesis of 1,10-phenanthroline-based complexes is a dynamic area of research, with continuous efforts to develop more efficient and targeted synthetic routes. These methods are often tailored to produce complexes with specific geometries, electronic properties, and functionalities.

One notable approach involves the reaction of a precursor, such as [(dmso)2H][trans-RuCl4(dmso-S)2], with 1,10-phenanthroline under varying conditions to yield a range of ruthenium complexes. nih.gov This strategy has successfully produced known compounds like mer-[RuCl3(dmso-S)(phen)] and [Ru(phen)3]Cl2·6CH3OH through new pathways, as well as the unprecedented complex (H3O)[RuCl4(phen)]·4H2O. nih.gov The latter is formed in a highly acidic medium where a strongly bound dimethyl sulfoxide (B87167) (dmso) molecule in the precursor is substituted by a chloride ion. nih.gov

Another strategy focuses on the synthesis of zinc(II) complexes incorporating 1,10-phenanthroline and one-dimensional push-pull NLO-phores. researchgate.net These complexes are designed for applications in nonlinear optics. The synthesis typically involves reacting zinc(II) acetate (B1210297) dihydrate with 1,10-phenanthroline monohydrate and a suitable NLO-phore ligand, such as 4-dimethylaminobenzoic acid, in a methanolic solution. researchgate.net

Furthermore, straightforward methods for the synthesis of mono-N-oxides of 1,10-phenanthroline have been developed. nih.govmdpi.com These syntheses utilize a green oxidant, peroxomonosulfate ion, in an acidic aqueous solution to oxidize the parent phenanthroline derivatives. nih.govmdpi.com This approach avoids the formation of di-N-oxidation products by controlling the pH of the reaction mixture. nih.gov The resulting N-oxides are valuable precursors for further functionalization.

The synthesis of nickel(II) complexes has also been explored. A typical synthesis involves reacting 1,10-phenanthroline with nickel(II) acetate tetrahydrate in a mixed solvent system of ethanol and water at reflux temperature. jocpr.com This method yields crystals of tris(1,10-phenanthroline)-nickel(II) diperchlorate, Ni(phen)32, which can form one-dimensional chain structures through π-π stacking interactions. jocpr.com

| Precursor/Reactant | Reagent(s) | Product(s) | Key Features of Synthesis |

| [(dmso)2H][trans-RuCl4(dmso-S)2] | 1,10-phenanthroline | mer-[RuCl3(dmso-S)(phen)], [Ru(phen)3]Cl2·6CH3OH, (H3O)[RuCl4(phen)]·4H2O | Varying reaction conditions yield different complexes; unprecedented complex formed in high acidity. nih.gov |

| Zinc(II) acetate dihydrate | 1,10-phenanthroline monohydrate, NLO-phore ligand | Zn(II) complexes with 1D push-pull NLO-phores | Designed for nonlinear optical applications. researchgate.net |

| 1,10-Phenanthroline derivatives | Peroxomonosulfate ion | Mono-N-oxides of 1,10-phenanthrolines | Green oxidation in acidic aqueous solution prevents di-N-oxidation. nih.govmdpi.com |

| Nickel(II) acetate tetrahydrate | 1,10-phenanthroline | Ni(phen)32 | Forms one-dimensional chains via π-π stacking. jocpr.com |

Preparation of Self-Assembled Molecular Complexes

Self-assembly represents a powerful bottom-up approach to construct complex and functional supramolecular architectures. In the context of 1,10-phenanthroline, self-assembly processes have been utilized to create novel molecular complexes with intriguing structures and properties.

One area of investigation involves the self-assembly of 1,10-phenanthroline (phen) and its derivatives with other organic molecules, such as substituted 2-aminobenzimidazoles. nih.govmdpi.com For instance, the reaction of phen with various 2-aminobenzimidazoles in a water-ethanol solution containing sodium tetrafluoroborate (B81430) can lead to the formation of new molecular complexes over a period of 30 days at low temperatures. mdpi.comresearchgate.net The resulting structures are stabilized by a network of hydrogen bonds and π-π stacking interactions between the phenanthroline and benzimidazole (B57391) rings. nih.govmdpi.comresearchgate.net The stoichiometry of the resulting complexes can vary depending on the substituents on the benzimidazole ring. mdpi.com

Another example is the synthesis of novel molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline through self-assembly processes. nih.gov These reactions can yield intricate structures such as [(5-NH2-phen)2(phen)(H2O)3] and (phen)2(imidazole)(H+)(BF4-). nih.gov The formation of these complexes is driven by non-covalent interactions, leading to well-defined supramolecular assemblies. nih.gov

The crystal structure of these self-assembled complexes often reveals a high degree of organization. For example, in the complex (phen)(1-methyl-2-amino-Bz)(H+)(BF4−), the crystal structure is stabilized by hydrogen bonds and short contacts, with the 1-methyl-1H-benzimidazol-2-amine and 1,10-phenanthroline moieties being planar. nih.gov

| 1,10-Phenanthroline Derivative(s) | Assembling Partner(s) | Resulting Complex Example(s) | Key Driving Forces |

| 1,10-phenanthroline | Substituted 2-aminobenzimidazoles, NaBF4 | (phen)3(2-amino-Bz)2(H+)(BF4−)·3H2O | Hydrogen bonding, π-π stacking. nih.govmdpi.comresearchgate.net |

| 1,10-phenanthroline, 5-amino-1,10-phenanthroline | Imidazole (B134444), Benzimidazole, Indole | (phen)2(imidazole)(H+)(BF4-) | Self-assembly processes. nih.gov |

| 1,10-phenanthroline | 1-methyl-2-aminobenzimidazole, NaBF4 | (phen)(1-methyl-2-amino-Bz)(H+)(BF4−) | Hydrogen bonds and short contacts. nih.gov |

Synthesis of Organic Salts of 1,10-Phenanthroline

A significant strategy to modify the properties of 1,10-phenanthroline, particularly to reduce its toxicity while retaining its planar geometry, is through the synthesis of its organic salts. tandfonline.comresearchgate.net This is typically achieved by quaternizing one of the nitrogen atoms in the 1,10-phenanthroline ring. nih.gov

A common synthetic route involves the reaction of 1,10-phenanthroline monohydrate with a 1-bromoalkane. nih.govtandfonline.com Prior to the reaction, the coordinated water molecule in 1,10-phenanthroline monohydrate is typically removed by heating. nih.govtandfonline.com The subsequent reaction with the bromoalkane results in the formation of an N-alkyl-1,10-phenanthrolinium bromide salt. tandfonline.comtandfonline.com This process transforms the symmetric 1,10-phenanthroline molecule into an asymmetric cation, which can be confirmed by techniques such as NMR spectroscopy. nih.gov

For instance, the synthesis of five different N-alkyl-1,10-phenanthrolinium bromide salts has been reported, where the alkyl chain length was varied. tandfonline.comresearchgate.net These salts exhibit amphiphilic properties, a consequence of the hydrophobic alkyl chain and the delocalized positive charge on the aromatic phenanthrolinium head group. nih.gov

Further modification of these salts is possible through anion exchange reactions. For example, reacting an N-alkyl-1,10-phenanthrolinium bromide salt with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (Li[(CF3SO2)2N]), can yield a more stable salt with different physical properties, such as a lower melting point. nih.govnih.gov

The synthesis of these organic salts offers a simpler, metal-free alternative to the lengthy synthetic procedures often required for transition metal complexes of 1,10-phenanthroline. tandfonline.comresearchgate.net

| 1,10-Phenanthroline Reactant | Alkylating/Modifying Agent | Product Type | Characterization Highlights |

| Anhydrous 1,10-phenanthroline | 1-Bromoalkanes (various chain lengths) | N-alkyl-1,10-phenanthrolinium bromide salts | Amphiphilic properties, confirmed by NMR, ESI-MS, UV-vis, and elemental analysis. tandfonline.comresearchgate.nettandfonline.com |

| Anhydrous 1,10-phenanthroline | 1-Bromotetradecane | N-tetradecyl-1,10-phenanthrolinium bromide | Asymmetric cation formation, confirmed by ¹H and ¹³C NMR. nih.gov |

| [C26H37N2]Br | Li[(CF3SO2)2N] | [C26H37N2][(CF3SO2)2N] | More stable salt, characterized by TGA and DSC. nih.govnih.gov |

Catalytic Applications of 1,10 Phenanthroline Complexes

Role of 1,10-Phenanthroline (B135089) as a Catalyst Ligand in Transition Metal Catalysis

1,10-Phenanthroline (phen) is a classic and versatile N,N-bidentate chelating ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide variety of transition metal ions. researchgate.netnih.gov Its rigid, planar, and polyaromatic structure imparts significant stability to the resulting metal complexes. researchgate.netnih.gov This stability is crucial in catalysis, as it prevents the decomposition of the catalyst and can lead to higher turnover numbers and efficiency. The N,N coordinating center forms a stable five-membered ring with metal ions, a structural feature that enhances the functional and structural aspects of the coordination complex. researchgate.net

The electronic properties of the phenanthroline ligand, including its π-accepting ability, can be tuned by introducing various functional groups onto its aromatic backbone. researchgate.netnih.gov This versatility allows for the fine-tuning of the steric and electronic environment around the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. For instance, derivatives of 1,10-phenanthroline have been developed to create highly efficient ligands for specific catalytic reactions, such as the palladium-catalyzed Heck reaction. rsc.org

Furthermore, cationic complexes of transition metals like rhodium, iridium, and iron with 1,10-phenanthroline have been shown to function as phase-transfer catalysts. rsc.org These complexes can operate as bifunctional catalysts, participating in both metal-complex catalysis and phase-transfer catalysis consecutively. rsc.org The ability to form stable chelates with numerous metal ions has led to the widespread use of 1,10-phenanthroline-based catalysts in various processes, including oxidation reactions, cross-coupling reactions, and photocatalysis. researchgate.netresearchgate.net

**4.2. Organic Transformation Catalysis

Complexes of 1,10-phenanthroline are instrumental in catalyzing a range of organic transformations, leveraging the stability and reactivity imparted by the phenanthroline ligand.

Ruthenium(II) complexes incorporating 1,10-phenanthroline and its derivatives have been utilized in cycloaddition reactions. These complexes serve as effective catalysts, for example, in the labeling of oligonucleotides through cycloaddition processes. acs.org While the search results highlight their application in this specific context, detailed research findings on a broader range of cycloaddition reactions like Diels-Alder or [3+2] cycloadditions catalyzed by 1,10-phenanthroline complexes were not extensively detailed in the provided sources.

1,10-Phenanthroline and its derivatives have emerged as a significant ligand class in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org

Heck Reaction: 1,10-Phenanthroline derivatives are recognized as a new class of ligands for the Heck reaction. acs.org For example, 2,3,8,9-tetraphenyl-1,10-phenanthroline has proven to be a highly efficient ligand in the in-situ Pd-catalyzed Heck reaction. rsc.org The use of 2,9-dimethyl-1,10-phenanthroline as a ligand in the oxidative-Heck reaction with arylboronic acids has allowed the reaction to proceed at room temperature and open to the air, which is a significant operational advantage. wiley-vch.de

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming C-C bonds. A notable application involves the reaction between 3,8-dibromo-1,10-phenanthroline (B9566) and 3,5-diethynylheptyloxybenzene. By employing a Suzuki-Miyaura pathway, the desired product was synthesized efficiently (74% yield) without the polymerization issues encountered in a direct Sonogashira coupling approach. nasa.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. While a direct Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline led to an intractable polymer, the methodology is successfully used to prepare precursors like 3,8-bisethynyl-1,10-phenanthroline. nasa.gov

Ullmann Condensation: Copper(I) iodide (CuI) in combination with 1,10-phenanthroline serves as an effective catalytic system for the N-arylation of amides, sulfonamides, and carbamates via Ullmann condensation. This system demonstrates high efficiency and broad applicability.

Below is a table summarizing various cross-coupling reactions utilizing 1,10-phenanthroline-based catalysts.

Interactive Data Table: 1,10-Phenanthroline in Cross-Coupling Reactions| Reaction Type | Metal/Ligand System | Substrates | Key Finding | Citations |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ / 2,9-dimethyl-1,10-phenanthroline | Arylboronic acids, n-butyl acrylate (B77674) | Reaction proceeds at room temperature in open air; works best with electron-rich arylboronic acids. | wiley-vch.de |

| Heck Reaction | Pd catalyst / 2,3,8,9-tetraphenyl-1,10-phenanthroline | Not specified | Highly efficient ligand for the in situ Pd-catalyzed reaction. | rsc.org |

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ / B-methoxy-9-BBN | 3,8-dibromo-1,10-phenanthroline, 3,5-diethynylheptyloxybenzene | Efficient synthesis (74% yield) without polymerization. | nasa.gov |

| Sonogashira | Pd(0) / CuI | Terminal alkynes, Aryl halides | Used to prepare precursors, but direct coupling of bifunctional reactants can lead to polymerization. | nasa.gov |

| C-N Coupling | Cu⁰ / 1,10-phenanthroline | Aryl iodides and bromides | Cu⁰ acts as a precursor to the active CuI catalyst. | rsc.org |

Catalytic systems involving 1,10-phenanthroline are effective in promoting decarboxylative coupling reactions, where a carboxylic acid is used as a coupling partner with the loss of CO₂.

A catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline enables the smooth protodecarboxylation of various aromatic carboxylic acids, with reactions often completing within minutes under microwave irradiation. organic-chemistry.org This method is effective even for non-activated benzoates. organic-chemistry.org

In another example, a combination of Pd(NH₃)₄(HCO₃)₂/CuI/1,10-phenanthroline was used as a catalytic system for the decarboxylative ipso-amination of potassium salts of electron-deficient benzoic acids with aliphatic amines. nih.gov This reaction produced a variety of N-arylated amines in yields up to 81%. nih.gov

Interactive Data Table: 1,10-Phenanthroline in Decarboxylation Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Conditions | Outcome | Citations |

|---|---|---|---|---|---|

| Protodecarboxylation | Copper(I) oxide / 1,10-phenanthroline | Aromatic carboxylic acids | Microwave irradiation | High yields, short reaction times (5-15 min). | organic-chemistry.org |

| Decarboxylative Amination | Pd(NH₃)₄(HCO₃)₂ / CuI / 1,10-phenanthroline | Potassium salts of benzoic acids, Aliphatic amines | Anisole/DMAc, 145 °C | N-arylated amines obtained in up to 81% yield. | nih.gov |

While the search results extensively cover various oxidative reactions, specific detailed research findings on the selective hydroxylation of phenol (B47542) using 1,10-phenanthroline monohydrate complexes were not prominently featured. However, the broader context of oxidation catalysis is well-established. For instance, it is known that the Fe(phen)₃²⁺ complex, in the presence of H₂O₂, can induce oxidative damage, suggesting its involvement in generating reactive oxygen species. nih.gov Copper(II) complexes with distorted square planar geometry have been used to catalyze the aerobic oxidation of 1,10-phenanthroline itself to phen-dione. rsc.org This capacity for facilitating oxidation reactions indicates the potential for these complexes to be adapted for specific hydroxylation tasks, though direct evidence for phenol hydroxylation is not provided in the supplied search results.

Electrocatalytic and Photocatalytic Systems

1,10-Phenanthroline is a cornerstone ligand for constructing metal complexes used in electrocatalysis and photocatalysis due to the unique spectroscopic, photophysical, and electrochemical properties of its complexes. researchgate.netrsc.org

Photocatalysis: Ruthenium(II) and Iridium(III) complexes with 1,10-phenanthroline and its derivatives are widely used as molecular photosensitizers. rsc.orgrsc.org These complexes exhibit intense absorption in the visible light spectrum and have long-lived triplet excited states, making them effective for initiating catalytic reactions with visible light. rsc.org A key application is in photocatalytic water reduction for hydrogen (H₂) evolution. For example, Iridium(III) and Ruthenium(II) complexes with phenanthroline-dithiine ligands act as photosensitizers, working with a [Fe₃(CO)₁₂] catalyst and a sacrificial electron donor to produce dihydrogen. rsc.org Similarly, using a water-soluble tris-phenyl-phenanthroline sulfonate ruthenium photosensitizer has been shown to improve the stability and efficiency of photocatalytic systems for hydrogen production. rsc.org Modifying titanium dioxide (TiO₂) with 1,10-phenanthroline has also been found to enhance its photocatalytic ability. frontiersin.org

Electrocatalysis: Stable complexes formed by 1,10-phenanthroline and transition metal ions are employed as electrocatalysts in various processes. researchgate.net These include the oxygen reduction reaction (ORR), carbon dioxide reduction, and the hydrogen evolution reaction. researchgate.net The complexation of 1,10-phenanthroline-5,6-dione (B1662461) with transition metals can increase the catalytic turnover frequency for the indirect electrochemical regeneration of NAD⁺, which is important in enzymatic synthesis. rsc.org The ability to electropolymerize these complexes allows for their effective application onto electrode surfaces, providing control over the film thickness and morphology of the electrocatalyst. researchgate.net

Biomedical and Biological Research Applications

Antimicrobial Properties

1,10-Phenanthroline (B135089) (phen) and its derivatives are recognized for their broad-spectrum antimicrobial activity against a wide range of bacterial and fungal pathogens. nih.govtudublin.ienih.gov The coordination of metal ions with the hydrophobic 1,10-phenanthroline can enhance the bioavailability and antimicrobial efficacy of the resulting complexes compared to the uncoordinated metal ions. nih.gov This has led to significant research into 1,10-phenanthroline-based compounds as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance. tudublin.ienih.goveurekaselect.com

1,10-Phenanthroline monohydrate, also referred to as o-Phenanthroline monohydrate (o-Phen), demonstrates significant antibacterial properties against the pathogenic bacteria Enterococcus faecalis and Staphylococcus aureus. nih.govacs.org Both of these bacterial species are known for their robust ability to form biofilms, a key factor in their pathogenicity and drug resistance. nih.govacs.org Research has shown that 1,10-phenanthroline possesses inherent in vitro antimicrobial activity against a spectrum of bacteria. tudublin.ie

1,10-Phenanthroline monohydrate has been shown to possess potent antibiofilm capabilities against both E. faecalis and S. aureus. nih.govacs.org Its mechanism of action involves inhibiting the initial stages of biofilm formation. nih.gov In E. faecalis, o-Phen was found to reduce the bacteria's adhesion ability, auto-aggregation capacity, and the synthesis of extracellular polymeric substances, all of which are crucial for biofilm development. nih.gov Studies on related phenanthroline compounds against other bacteria, such as Acinetobacter baumannii, suggest that the antibiofilm activity may be linked to the chelation of essential metal ions like Zn²⁺, Fe²⁺, and Mn²⁺, which are vital for bacterial metabolism and biofilm integrity. nih.gov The compound is effective not only in preventing biofilm formation but also in disrupting mature, pre-formed biofilms in a dose-dependent manner. nih.gov

At sub-minimum inhibitory concentrations (sub-MIC), 1,10-phenanthroline monohydrate exhibits synergistic effects when used in combination with β-lactam antibiotics. nih.govacs.org This synergy has been observed against both E. faecalis and S. aureus, suggesting that the compound could potentially be used to enhance the efficacy of existing antibiotic treatments and combat drug resistance. nih.govacs.org

To understand the molecular mechanisms behind its antibacterial activity, a transcriptome analysis was performed on E. faecalis cells treated with 1,10-phenanthroline monohydrate. nih.gov The analysis revealed a significant impact on gene expression, with 354 genes being upregulated and 456 genes downregulated. nih.govacs.org

The differentially expressed genes were primarily enriched in 11 metabolism-related pathways, including amino acid metabolism, pyrimidine (B1678525) metabolism, and glycolysis/gluconeogenesis. nih.govacs.org Notably, several genes crucial for bacterial survival and virulence were significantly downregulated. nih.govacs.org These include genes involved in the ABC transport system (oppA, CeuA, ZnuB), a penicillin-binding protein-coding gene (mrcA), and the global regulator sarA. nih.gov Additionally, genes related to multidrug efflux pumps (mdtG, hlyD) and bacterial adhesion (adcA, fss2) were also downregulated, while genes such as mraZ and ASP23 were upregulated. nih.govacs.org

Table 1: Summary of Antibacterial and Antibiofilm Effects of 1,10-Phenanthroline Monohydrate

| Activity | Target Bacteria | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | Enterococcus faecalis, Staphylococcus aureus | Demonstrates significant antibacterial properties. | nih.govacs.org |

| Antibiofilm | Enterococcus faecalis | Reduces adhesion, auto-aggregation, and extracellular polymer synthesis. | nih.gov |

| Synergistic Effects | Enterococcus faecalis, Staphylococcus aureus | Shows synergy with β-lactam antibiotics at sub-MIC levels. | nih.govacs.org |

| Cellular Impact | Enterococcus faecalis, Staphylococcus aureus | Induces alterations in morphology and compromises cell membrane integrity. | nih.govacs.org |

Table 2: Key Downregulated Genes in E. faecalis after Treatment with 1,10-Phenanthroline Monohydrate

| Gene Category | Downregulated Genes | Function | Reference |

|---|---|---|---|

| ABC Transport System | oppA, CeuA, ZnuB | Nutrient and ion uptake | nih.govacs.org |

| Penicillin-Binding Protein | mrcA | Cell wall synthesis | nih.govacs.org |

| Global Regulator | sarA | Virulence factor regulation | nih.govacs.org |

| Multidrug Efflux & Membrane Permeability | mdtG, hlyD | Antibiotic resistance and transport | nih.govacs.org |

| Bacterial Adhesion | adcA, fss2 | Attachment to host cells and surfaces | nih.govacs.org |

1,10-Phenanthroline and its metal complexes are also potent antifungal agents. nih.govresearchgate.net Research on the pathogenic yeast Candida albicans shows that 1,10-phenanthroline has a minimum inhibitory concentration (MIC) in the range of 1.25-5.0 µg/cm³. nih.govresearchgate.net The primary mode of action is the disruption of mitochondrial function. nih.govmaynoothuniversity.ie

Key findings on its antifungal mechanism include:

Reduced Respiratory Function : Yeast cells treated with the compound show a decreased ability to reduce 2,3,5-triphenyltetrazolium chloride (TTC), which indicates a reduction in cellular respiratory activity. nih.govresearchgate.netmaynoothuniversity.ie

Increased Oxygen Consumption : A dramatic increase in oxygen consumption is observed in yeast cells exposed to 1,10-phenanthroline, suggesting an uncoupling of the respiratory chain. nih.govresearchgate.netmaynoothuniversity.ie

Cytochrome and Ergosterol (B1671047) Depletion : The compound leads to a reduction in the levels of cytochromes b and c and a decrease in ergosterol concentration, a vital component of the fungal cell membrane. nih.govmaynoothuniversity.ie

This mode of action, which involves damaging mitochondrial function and uncoupling respiration, is significantly different from that of established polyene and azole antifungal drugs. nih.govmaynoothuniversity.ie Additionally, 1,10-phenanthroline has been found to inhibit the growth of Phialophora verrucosa by inhibiting a metallo-type peptidase in a concentration-dependent manner. caymanchem.com

Table 3: Summary of Antifungal Mechanisms of 1,10-Phenanthroline against Candida albicans

| Mechanism | Experimental Observation | Reference |

|---|---|---|

| Mitochondrial Damage | General conclusion that the drug damages mitochondrial function and uncouples respiration. | nih.govmaynoothuniversity.ie |

| Reduced Respiratory Function | Diminished ability to reduce 2,3,5-triphenyltetrazolium chloride (TTC). | nih.govresearchgate.net |

| Uncoupled Respiration | Dramatic increase in oxygen consumption in treated yeast cells. | nih.govresearchgate.netmaynoothuniversity.ie |

| Cytochrome Reduction | Promotes reductions in the levels of cytochromes b and c. | nih.govmaynoothuniversity.ie |

| Ergosterol Depletion | Reduces levels of ergosterol, a key fungal membrane component. | nih.govmaynoothuniversity.ie |

Antifungal Activity

Mechanisms of Mitochondrial Dysfunction in Fungi

Research into the antifungal properties of 1,10-phenanthroline (phen) has identified mitochondrial dysfunction as a key mechanism of its action. In studies involving the pathogenic yeast Candida albicans, exposure to 1,10-phenanthroline resulted in a marked reduction in the cells' respiratory function. nih.gov This is evidenced by a decreased ability to reduce 2,3,5-triphenyltetrazolium chloride (TTC), a common indicator of cellular respiration. nih.gov

The compound prompts a significant increase in oxygen consumption in both exponential and stationary phase yeast cells, suggesting an uncoupling of the respiratory chain. nih.gov Further investigation revealed that 1,10-phenanthroline leads to a reduction in the cellular levels of cytochromes b and c. nih.gov This disruption of the mitochondrial electron transport chain is a central feature of its antifungal activity. nih.gov In other research, 1,10-phenanthroline was also found to induce profound morphological alterations in the fungus Phialophora verrucosa, as observed through transmission electron microscopy, and it arrested the filamentation process of the fungus. nih.gov

Furthermore, studies in mammalian cells, which may offer insights into general cellular mechanisms, have shown that 1,10-phenanthroline can induce significant mitochondrial fragmentation and dysfunction. This disruption of mitochondrial dynamics can trigger mitophagy, the selective removal of damaged mitochondria.

Anticancer Research and Cytotoxic Effects

1,10-Phenanthroline has demonstrated notable cytotoxic effects against various cancer cell lines, making it a compound of interest in anticancer research. Studies have shown that it can induce a concentration-dependent cytotoxic response in human carcinoma cell lines. nih.gov

Inhibition of DNA Synthesis in Cancer Cells

A primary mechanism behind the anticancer properties of 1,10-phenanthroline is its ability to interfere with DNA replication. Research has confirmed that 1,10-phenanthroline and its complexes inhibit the synthesis of DNA in cancer cells. nih.gov This inhibitory action does not appear to be mediated through intercalation, where a molecule inserts itself between the base pairs of DNA. nih.gov Instead, the action is linked to its metal-chelating properties. When complexed with copper, 1,10-phenanthroline exhibits nuclease activity, meaning it can cleave and degrade DNA. This degradation of DNA to acid-soluble fragments is dependent on the presence of copper and a reducing agent.

Tumor Cell Growth Inhibition Studies

The efficacy of 1,10-phenanthroline in halting the proliferation of cancer cells has been quantified in various studies. Its cytotoxic potential has been evaluated against several human cancer cell lines, demonstrating significant growth inhibition.

For instance, in comparative studies, the IC₅₀ values—the concentration of a drug that inhibits a biological process by 50%—showed that 1,10-phenanthroline and its metal complexes exhibited cytotoxicity that was 3 to 18 times greater than that of cisplatin, a widely used chemotherapy drug. nih.gov The table below summarizes the in vitro anticancer activity of 1,10-phenanthroline on selected human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A-498 | Kidney Carcinoma | Data not specified in abstracts |

| Hep-G2 | Liver Carcinoma | Data not specified in abstracts |

| IC₅₀ values for 1,10-phenanthroline (phen) and its metal complexes were shown to be significantly lower than cisplatin, indicating greater potency. nih.gov |

Derivatives of 1,10-phenanthroline have also shown potent antiproliferative activity against a range of other cancer cells, including cervical cancer (HeLa), myeloma (NS-1), and breast cancer (MCF-7) cell lines.

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of phenanthroline-based compounds. Cancer cells often have a higher baseline level of oxidative stress compared to normal cells, making them more susceptible to agents that further increase ROS levels. nih.gov High concentrations of ROS can cause damage to cellular components like proteins, lipids, and DNA, ultimately leading to cell death. nih.govresearchgate.net

While direct evidence for 1,10-phenanthroline monohydrate is still emerging, studies on its complexes and derivatives have established a clear link to ROS production. Ternary copper complexes containing 1,10-phenanthroline are thought to transfer copper into cancer cells, which, being a redox-active metal, can lead to the generation of ROS. nih.gov This increase in ROS can trigger oxidation and deactivation of critical cellular machinery, such as the proteasome, inducing apoptosis. nih.gov Similarly, a silver(I) complex of 1,10-phenanthroline was found to induce changes in the mitochondrial membrane potential and generate ROS in A549 lung cancer cells. researchgate.net

Enzyme Inhibition Studies

Metallopeptidase Inhibition Mechanisms

1,10-Phenanthroline is widely recognized as a potent inhibitor of metallopeptidases (also known as metalloproteases). Its inhibitory action stems directly from its fundamental chemical property as a chelating agent.

These enzymes require a divalent metal ion, typically zinc (Zn²⁺), as a cofactor in their active site to carry out their catalytic function. 1,10-Phenanthroline effectively inhibits these enzymes by binding to and sequestering this essential zinc ion. This chelation of the active-site Zn²⁺ ion renders the enzyme inactive. This mechanism has been confirmed in various studies, where 1,10-phenanthroline is used as a classic metalloprotease inhibitor to investigate the roles of these enzymes in biological processes, such as in the parasite Schistosoma mansoni and the fungus Phialophora verrucosa. nih.gov It is particularly effective against JAMM-type isopeptidases.

Inhibition of Deubiquitination Enzyme Rpn11

1,10-Phenanthroline (also referred to as o-phenanthroline or OPA) has been identified as a pharmacological inhibitor of Rpn11, a metalloprotease deubiquitinating enzyme (DUB) located in the 19S regulatory particle of the proteasome. nih.govpsu.edu Rpn11 plays a crucial role in protein degradation by removing ubiquitin chains from proteins targeted for destruction by the 20S proteasome. nih.gov

Studies have shown that by inhibiting Rpn11, 1,10-phenanthroline blocks the deubiquitination process, leading to an accumulation of polyubiquitylated proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells, such as multiple myeloma (MM). nih.govnih.gov This inhibition of Rpn11 has been demonstrated to overcome resistance to the proteasome inhibitor bortezomib (B1684674) in MM cells. nih.govnih.gov Mechanistically, the inhibition of Rpn11 by 1,10-phenanthroline activates the caspase cascade and endoplasmic reticulum stress response signaling pathways. nih.govnih.gov The inhibitory action is specific, as the non-chelating isomer, 1,7-phenanthroline, does not show the same effect. psu.edu Furthermore, the inhibitory effect of 1,10-phenanthroline can be reversed by the addition of divalent cations like Zn2+, Cu2+, or Fe2+. nih.gov

| Feature | Description |

| Target Enzyme | Rpn11 (a metalloprotease deubiquitinase) |

| Mechanism of Action | Inhibition of deubiquitination, leading to accumulation of polyubiquitylated proteins. |

| Cellular Effects | Induction of apoptosis, activation of caspase cascade, and ER stress response. |

| Therapeutic Potential | Overcoming resistance to proteasome inhibitors like bortezomib in multiple myeloma. |

Nucleic Acid Interactions and Biological Activity

The interaction of 1,10-phenanthroline and its metal complexes with nucleic acids is a significant area of research, with implications for its biological activity and the development of new therapeutic agents.

Intercalation with DNA and its Implications

1,10-Phenanthroline, due to its planar aromatic structure, can insert itself between the base pairs of a DNA helix, a process known as intercalation. mdpi.comnih.govrsc.org This interaction can cause structural distortions in the DNA, affecting processes like replication and transcription. nih.gov The intercalation of 1,10-phenanthroline ligands is a key factor in the biological activity of its metal complexes. mdpi.comnih.gov Studies have shown that even when complexed with a metal ion, the phenanthroline ligands can be released to intercalate between DNA bases. mdpi.comnih.gov The efficiency of this intercalation can be modulated by substitutions on the phenanthroline ring system. rsc.org

DNA Cleavage Activity of Metal Complexes (e.g., Copper Complexes)

Complexes of 1,10-phenanthroline with metals, particularly copper, exhibit significant DNA cleavage activity. The bis(1,10-phenanthroline)copper(I) complex, often generated in the presence of a reducing agent and molecular oxygen, is a well-studied chemical nuclease. nih.govchim.it This complex can induce single- and double-strand breaks in DNA. nih.gov The mechanism of cleavage often involves the generation of reactive oxygen species, such as hydroxyl radicals, that attack the deoxyribose backbone of DNA. documentsdelivered.com

The DNA cleavage activity of these complexes is influenced by several factors, including the specific copper complex, the presence of co-reductants, and the DNA sequence. nih.govdocumentsdelivered.comresearchgate.net For instance, the [Cu(phen)2]+ complex shows a preference for cleaving at T-3',5'-A steps, particularly within TAT triplets. nih.gov The planarity of the phenanthroline ligand is crucial for its DNA binding and subsequent cleavage activity. acs.org

| Complex | Binding Mode | Cleavage Activity |

| bis(1,10-phenanthroline)copper(I) | Intercalation/Minor Groove Binding | Efficient cleavage via reactive oxygen species. |

| Cu-Phen-Tyr](ClO4) | Intercalation | Cleaves supercoiled DNA to its nicked circular form. documentsdelivered.com |

| [Cu(pdon)3]·(ClO4)2·2.25CH3CN·6H2O | Intercalative Binding | Cleaves plasmid DNA to nicked DNA. researchgate.net |

Formation of Ordered DNA Structures (DNA Fibrils) for Nanotechnology

The interaction of 1,10-phenanthroline complexes with DNA can lead to the formation of highly ordered, condensed DNA structures known as fibrils. mdpi.comnih.gov This phenomenon is particularly observed at higher concentrations of the complex. mdpi.comnih.gov In the case of acetate (B1210297) bis(1,10-phenanthroline)silver(I) monohydrate, an excess of the compound in a DNA solution leads to DNA precipitation and the formation of long fibrils. mdpi.comnih.gov These organized DNA structures have potential applications in nanotechnology, serving as templates for the creation of metallic nanowires through subsequent reduction of the bound metal ions. mdpi.comnih.gov The programmability and self-assembly properties of DNA make it an excellent material for creating these nanoscale structures. nih.gov

Applications in Stem Cell Differentiation